molecular formula C15H13ClN4O2S B12935800 Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate CAS No. 646509-72-0

Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate

Cat. No.: B12935800
CAS No.: 646509-72-0
M. Wt: 348.8 g/mol
InChI Key: NACJPIZBOSYPSQ-UHFFFAOYSA-N
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Description

Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a purine ring system substituted with a 4-chlorophenyl group and a sulfanyl group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Ring: Starting with a suitable purine precursor, the purine ring is constructed through cyclization reactions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Attachment of the Sulfanyl Group: The sulfanyl group is added through a nucleophilic substitution reaction, using a thiol reagent.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting specific functional groups.

    Substitution: The aromatic chlorophenyl group can undergo electrophilic substitution reactions, introducing different substituents under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, bases, and acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate involves its interaction with specific molecular targets. The purine ring system allows it to bind to enzymes or receptors, potentially inhibiting their activity. The 4-chlorophenyl and sulfanyl groups may enhance its binding affinity and specificity, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-chlorophenyl)acetate: Similar in structure but lacks the purine ring and sulfanyl group, leading to different chemical and biological properties.

    Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate: Contains a piperidine ring, which may alter its biological activity and applications.

    Ethyl 2-(4-chlorophenyl)-2-phenoxyacetate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

646509-72-0

Molecular Formula

C15H13ClN4O2S

Molecular Weight

348.8 g/mol

IUPAC Name

ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate

InChI

InChI=1S/C15H13ClN4O2S/c1-2-22-12(21)7-20-9-19-13-14(20)17-8-18-15(13)23-11-5-3-10(16)4-6-11/h3-6,8-9H,2,7H2,1H3

InChI Key

NACJPIZBOSYPSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=NC2=C1N=CN=C2SC3=CC=C(C=C3)Cl

Origin of Product

United States

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